molecular formula C18H17NO4 B1621140 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 73422-90-9

1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1621140
CAS RN: 73422-90-9
M. Wt: 311.3 g/mol
InChI Key: RZQMFZBILLDSRX-UHFFFAOYSA-N
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Patent
US07151111B2

Procedure details

18.8 g (94.4 mmol) of 4-benzyloxyaniline are mixed with 12.28 g (94.4 mmol) itaconic acid. The solid mixture is heated to 130° C. After 20 min the molten material solidifies. After cooling, the resulting solid is triturated with ethyl acetate to yield 28.26 g (96% of theory) of (RS)-1-(4-benzyloxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid as a greyish solid. MS: m/e=311 (M)+.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
12.28 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([OH:24])(=[O:23])[C:17]([CH2:19][C:20](O)=[O:21])=[CH2:18]>>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([N:13]2[C:20](=[O:21])[CH2:19][CH:17]([C:16]([OH:24])=[O:23])[CH2:18]2)=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
12.28 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting solid is triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.26 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.